molecular formula C14H28N2S B11996521 N-Decyl-N'-prop-2-en-1-ylthiourea CAS No. 62552-06-1

N-Decyl-N'-prop-2-en-1-ylthiourea

Cat. No.: B11996521
CAS No.: 62552-06-1
M. Wt: 256.45 g/mol
InChI Key: UQSUMDRAJQZTCG-UHFFFAOYSA-N
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Description

N-Decyl-N’-prop-2-en-1-ylthiourea: is an organic compound with the molecular formula C14H28N2S It is a thiourea derivative, characterized by the presence of a decyl group and a prop-2-en-1-yl group attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N’-prop-2-en-1-ylthiourea typically involves the reaction of decylamine with allyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the desired thiourea derivative.

Industrial Production Methods: Industrial production of N-Decyl-N’-prop-2-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Decyl-N’-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in substitution reactions, where the allyl or decyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Compounds with different functional groups replacing the allyl or decyl groups.

Scientific Research Applications

Chemistry: N-Decyl-N’-prop-2-en-1-ylthiourea is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology: In biological research, N-Decyl-N’-prop-2-en-1-ylthiourea is investigated for its potential as an antimicrobial agent. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs.

Medicine: The compound is also explored for its potential therapeutic applications, including its use as an anti-inflammatory agent. Studies have shown that it can inhibit certain enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Industry: In the industrial sector, N-Decyl-N’-prop-2-en-1-ylthiourea is used as a corrosion inhibitor. It is added to various formulations to protect metal surfaces from corrosion, especially in harsh environments.

Mechanism of Action

The mechanism of action of N-Decyl-N’-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. For example, it can inhibit the activity of certain proteases, leading to reduced inflammation. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

  • N-Decyl-N’-prop-2-en-1-ylthiourea
  • N-Decyl-N’-prop-2-en-1-ylurea
  • N-Decyl-N’-prop-2-en-1-ylcarbamate

Comparison: N-Decyl-N’-prop-2-en-1-ylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Decyl-N’-prop-2-en-1-ylurea and N-Decyl-N’-prop-2-en-1-ylcarbamate, the thiourea derivative exhibits stronger antimicrobial activity and better corrosion inhibition properties. The presence of the sulfur atom in the thiourea group is believed to enhance these properties, making N-Decyl-N’-prop-2-en-1-ylthiourea a more effective compound in various applications.

Properties

CAS No.

62552-06-1

Molecular Formula

C14H28N2S

Molecular Weight

256.45 g/mol

IUPAC Name

1-decyl-3-prop-2-enylthiourea

InChI

InChI=1S/C14H28N2S/c1-3-5-6-7-8-9-10-11-13-16-14(17)15-12-4-2/h4H,2-3,5-13H2,1H3,(H2,15,16,17)

InChI Key

UQSUMDRAJQZTCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NCC=C

Origin of Product

United States

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